1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
Description
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a piperidine ring fused to a cyclobutane moiety, with a carboxylic acid group at the bridgehead position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWSOQZEACTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Cyclobutane-Piperidine Hybrid Systems
Cyclobutane Ring Construction
The cyclobutane ring is typically synthesized via [2+2] photocycloaddition, ring-closing metathesis (RCM), or Dieckmann cyclization. For carboxylated cyclobutanes, malonic ester derivatives serve as precursors, enabling alkylation at the α-position. For example, diethyl malonate can be doubly alkylated with 1,3-dibromopropane under basic conditions to yield cyclobutane-1,1-dicarboxylate, which is hydrolyzed to the dicarboxylic acid and subsequently decarboxylated.
Piperidine Incorporation
Introducing the piperidin-4-yl group requires nucleophilic substitution or reductive amination. A common approach involves reacting a cyclobutane-bearing electrophilic center (e.g., bromide or mesylate) with Boc-protected piperidin-4-amine, followed by deprotection. For instance, in analogous syntheses, Boc-piperidin-4-amine reacts with α-bromocyclobutane-1-carboxylate to form the substituted cyclobutane, which is hydrolyzed to the carboxylic acid.
Hydrochloride Salt Formation
Deprotection of the Boc group using hydrochloric acid directly yields the hydrochloride salt. This one-pot method, exemplified in the synthesis of 1-(piperidin-4-ylcarbonyl)piperidine, achieves a 91% yield by treating the Boc-protected intermediate with 6N HCl, followed by basification and extraction.
Stepwise Preparation Methods
Boc-Mediated Synthesis
Step 1: Synthesis of Boc-Protected Intermediate
Cyclobutane-1-carboxylic acid is converted to its acid chloride using thionyl chloride, then coupled with Boc-piperidin-4-amine in the presence of triethylamine. The product, 1-(N-Boc-piperidin-4-yl)cyclobutane-1-carboxamide, is reduced to the amine via lithium aluminum hydride (LiAlH4) to yield 1-(N-Boc-piperidin-4-yl)cyclobutane-1-methanol. Oxidation with Jones reagent forms the carboxylic acid.
Step 2: Deprotection and Salt Formation
The Boc group is removed by stirring the intermediate in 6N HCl at 0°C for 10 minutes, followed by basification with NaOH to pH 10. Extraction with ethyl acetate and concentration under reduced pressure yields the free base, which is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Table 1: Reaction Conditions for Boc Deprotection
| Parameter | Value | Source |
|---|---|---|
| HCl Concentration | 6N | |
| Temperature | 0°C | |
| Reaction Time | 10 minutes | |
| Yield | 91% |
Reductive Amination Approach
Step 1: Ketone Intermediate Preparation
Cyclobutane-1-carboxylic acid is converted to its methyl ester, which undergoes Friedel-Crafts acylation with piperidine-4-carboxaldehyde to form 1-(piperidin-4-yl)cyclobutane-1-carboxylate.
Step 2: Reductive Amination
The ketone is subjected to reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol, yielding the secondary amine. Acidic hydrolysis with HCl regenerates the carboxylic acid and forms the hydrochloride salt.
Table 2: Optimization of Reductive Amination
| Reagent | Concentration | Yield | Source |
|---|---|---|---|
| NaBH3CN | 1.2 equiv | 78% | |
| NH4OAc | 5.0 equiv | 78% | |
| Solvent | Methanol | - |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The hydrochloride salt exhibits characteristic peaks in $$ ^1H $$ NMR (400 MHz, DMSO-d6):
Challenges and Optimization
Cyclobutane Ring Strain
The inherent strain of the cyclobutane ring complicates functionalization. Strategies to mitigate this include:
Piperidine Regioselectivity
Ensuring substitution at the piperidine 4-position requires careful control of steric and electronic factors. Boc protection directs electrophilic attack to the less hindered 4-position.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic Acid Hydrochloride
Key Differences :
- Substituents : Two fluorine atoms at the 3,3-positions of the cyclobutane ring.
- Molecular Formula: C₁₁H₁₆F₂ClNO₂ (vs. C₁₀H₁₆ClNO₂ for the target compound).
- The fluorine atoms may also influence binding affinity in receptor-ligand interactions .
| Property | Target Compound | 3,3-Difluoro Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~220 (estimated) | ~268 (calculated) |
| Hydrogen Bond Acceptors | 3 (O, N, Cl⁻) | 5 (O, N, Cl⁻, 2F) |
| Log S (Solubility) | Not reported | Likely lower due to lipophilic F |
1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride
Key Differences :
- Substituents : Cyclopropylmethyl group replaces the cyclobutane-carboxylic acid moiety.
- Molecular Formula: C₁₀H₁₈ClNO₂.
- Impact : The cyclopropane ring introduces higher ring strain, which may affect conformational flexibility and metabolic degradation pathways. The absence of a carboxylic acid group reduces polarity .
| Property | Target Compound | Cyclopropylmethyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~220 | 219.71 |
| Hydrogen Bond Donors | 2 (NH⁺, COOH) | 1 (NH⁺) |
| BBB Penetration Potential | Moderate (carboxylic acid) | Higher (reduced polarity) |
2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid Hydrochloride
Key Differences :
- Substituents : Oxazole ring replaces the cyclobutane-carboxylic acid group.
- Molecular Formula : C₉H₁₁ClN₂O₃.
| Property | Target Compound | Oxazole Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~220 | ~230 |
| Hydrogen Bond Acceptors | 3 | 5 (2N, 2O, Cl⁻) |
| Metabolic Stability | Moderate | Higher (aromatic heterocycle) |
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
Key Differences :
- Substituents : Ethoxycarbonyl group replaces the cyclobutane ring.
- Molecular Formula: C₉H₁₅NO₄ (free acid).
- Impact : The ester group increases lipophilicity but introduces hydrolytic instability. This compound lacks the rigid bicyclic structure of the target, reducing conformational restraint .
| Property | Target Compound | Ethoxycarbonyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~220 | 201.22 |
| Log S (Solubility) | Not reported | -1.5 (indicative of low solubility) |
| CYP Inhibition Risk | Low | Moderate (ester hydrolysis) |
Triazole-Based Piperidine Derivatives
Example : 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride
Key Differences :
- Substituents : Triazole-carboxamide replaces the cyclobutane-carboxylic acid.
- Impact : The triazole ring enhances hydrogen bonding capacity and metabolic stability. The carboxamide group may improve target specificity in enzyme inhibition .
| Property | Target Compound | Triazole Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~220 | ~250 (estimated) |
| Hydrogen Bond Donors | 2 | 3 (NH⁺, CONH₂) |
| Synthetic Accessibility | Moderate | High (click chemistry routes) |
Biological Activity
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a piperidine ring attached to a cyclobutane carboxylic acid moiety, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Similar compounds have shown the ability to modulate receptor activity, influencing neurotransmission and pain pathways.
Target Receptors
- Neurotransmitter Receptors : The compound may exhibit affinity for receptors involved in the modulation of pain and inflammatory responses.
- Enzymatic Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways linked to pain and inflammation .
Biological Activity
Research indicates that this compound possesses several biological activities:
Analgesic Properties
Studies have demonstrated that this compound can reduce pain responses in animal models, suggesting potential use as an analgesic agent. For instance, it has been observed to alleviate tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in pain scores in a rat model of neuropathic pain when administered at varying doses. |
| Study 2 | Showed inhibition of FAAH activity, leading to increased levels of endocannabinoids, which are known to modulate pain perception. |
| Study 3 | Reported anti-inflammatory effects in vitro, with decreased secretion of TNF-alpha and IL-6 from activated macrophages. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the piperidine or cyclobutane rings can significantly alter its pharmacological profile.
Key Modifications
- Substituents on Piperidine : Varying the substituents can enhance receptor affinity or selectivity.
- Cyclobutane Variants : Alterations in the cyclobutane structure may impact metabolic stability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
